

A Comprehensive Spectroscopic Guide to 5-Amino-2-naphthol for Advanced Research

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Compound of Interest

Compound Name: 5-Amino-2-naphthol

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This technical guide provides an in-depth analysis of the spectroscopic signature of **5-amino-2-naphthol** (CAS 86-97-5), a crucial building block in proteomics research and synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound.

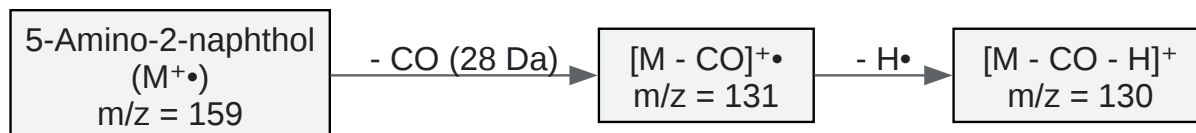
Introduction: The Analytical Imperative

5-Amino-2-naphthol, with the molecular formula $C_{10}H_9NO$ and a molecular weight of 159.18 g/mol, is a bifunctional aromatic compound featuring both a hydroxyl (-OH) and a primary amino (-NH₂) group on a naphthalene scaffold. The precise arrangement of these functional groups dictates its chemical reactivity and utility. Consequently, rigorous spectroscopic characterization is not merely a procedural step but a foundational requirement for ensuring material identity, purity, and suitability for downstream applications. This guide elucidates the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this molecule.

Molecular Structure and Spectroscopic Overview

The unique spectroscopic profile of **5-amino-2-naphthol** is a direct consequence of its molecular architecture. The electron-donating effects of the amino and hydroxyl groups significantly influence the electron density distribution across the naphthalene ring system, which is reflected in the chemical shifts observed in NMR spectroscopy. The vibrational modes of these functional groups and the aromatic backbone give rise to a characteristic IR absorption

pattern, while its mass and fragmentation behavior provide a definitive fingerprint in mass spectrometry.



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Caption: Plausible fragmentation pathway for **5-amino-2-naphthol** in EI-MS.

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of **5-amino-2-naphthol** (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Separation:** Inject 1 µL of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 type). A typical temperature program would start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV for EI).
- **Mass Analysis:** The resulting ions (molecular ion and fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the characterization of **5-amino-2-naphthol**. The aromatic proton signals in ¹H NMR, the ten distinct carbon signals in ¹³C NMR, the characteristic O-H, N-H, and C-O stretches in the IR spectrum, and the definitive molecular ion and fragmentation pattern in the mass spectrum collectively form a unique spectroscopic fingerprint. This guide provides the foundational data and experimental rationale necessary for researchers to confidently identify and utilize this important chemical compound.

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